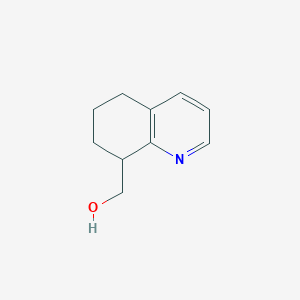![molecular formula C25H18ClF2N3O3 B2589309 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893301-42-3](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H18ClF2N3O3 and its molecular weight is 481.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Ligand Binding
Research into pyrimido[5,4-b]indole derivatives has demonstrated their significant potential in targeting receptor sites with high affinity. For example, studies have shown that certain derivatives exhibit excellent affinities for the α1-adrenoceptor and 5HT1A-receptor, with some compounds achieving subnanomolar K_i values for α1-adrenoceptor binding. This highlights their potential utility in developing therapeutics targeting these receptor pathways (Romeo et al., 1993). Additionally, modifications in the pyrimido[5,4-b]indole structure have led to variations in selectivity and potency against different receptor types, further emphasizing the versatility of these compounds in receptor-targeted drug development (Russo et al., 1991).
Anticancer Activity
Indole derivatives, including those related to the 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole scaffold, have been explored for their anticancer properties. Certain N-substituted indole derivatives have shown promising anticancer activity against MCF-7 human breast cancer cell lines by inhibiting topoisomerase-I enzyme, which is crucial for DNA replication and cell division (Kumar & Sharma, 2022).
Antiviral Properties
The synthesis and biological evaluation of derivatives with a pyrimido[5,4-b]indole core have also been directed towards antiviral applications. Specifically, compounds designed with structural modifications have shown nanomolar inhibitory activity against Hepatitis B virus (HBV), presenting a potential route for the development of new antiviral agents (Ivashchenko et al., 2019).
Molecular Structure and Interaction Studies
Research into the molecular structure and interaction of pyrimido[5,4-b]indole derivatives has been facilitated by techniques such as X-ray crystallography and molecular docking studies. These studies not only elucidate the spatial and electronic structure of these molecules but also provide insights into their interaction mechanisms with biological targets, paving the way for the rational design of more effective therapeutic agents (Wu et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the substituents at the appropriate positions.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chloro-4-fluoroaniline", "3-fluorobenzyl bromide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "acetic acid", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with methyl iodide and potassium carbonate in acetonitrile.", "Step 2: Synthesis of 3-chloro-4-fluoroaniline by reacting 3-chloro-4-fluoronitrobenzene with tin(II) chloride and hydrochloric acid in ethanol.", "Step 3: Synthesis of 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-6-methylpyrimidine with 3-chloro-4-fluoroaniline and copper(I) iodide in DMF.", "Step 4: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine with 3-fluorobenzyl bromide, palladium(II) acetate, and triethylamine in DMF.", "Step 5: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine with acetic acid, methanol, and sodium hydroxide in water and then treating the resulting product with chloroform and hydrochloric acid." ] } | |
| 893301-42-3 | |
Fórmula molecular |
C25H18ClF2N3O3 |
Peso molecular |
481.88 |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H18ClF2N3O3/c1-29-21-9-7-17(34-2)12-18(21)22-23(29)24(32)31(16-6-8-20(28)19(26)11-16)25(33)30(22)13-14-4-3-5-15(27)10-14/h3-12H,13H2,1-2H3 |
Clave InChI |
JFTABZFFQHLFFX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)

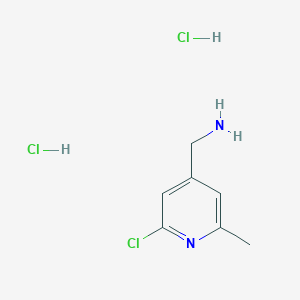
![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)
![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)
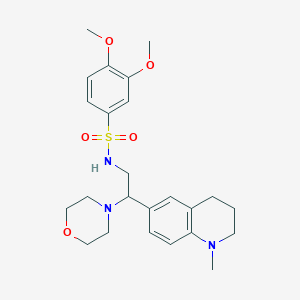
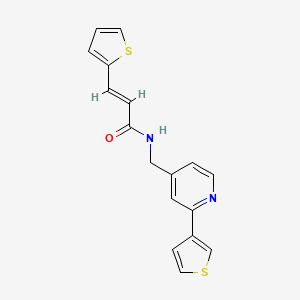
![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
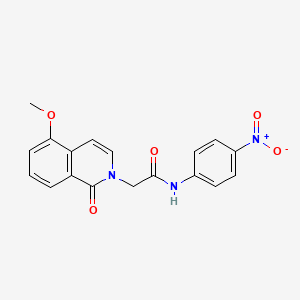
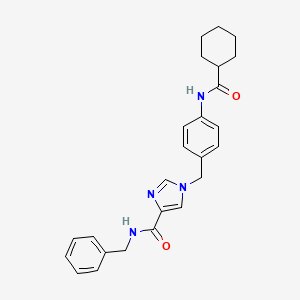
![4-Quinolin-8-ylsulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2589247.png)

